molecular formula C14H15ClN2O3 B12501745 Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate

Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate

Cat. No.: B12501745
M. Wt: 294.73 g/mol
InChI Key: SLQIJFSQRNXACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate is a complex organic compound with a unique structure that includes a benzodiazole ring, an oxetane ring, and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chloromethyl Group: Chloromethylation can be performed using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Attachment of the Oxetane Ring: The oxetane ring can be introduced via nucleophilic substitution reactions involving oxetane derivatives.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Materials Science: The compound’s properties may be exploited in the creation of advanced materials with specific functionalities, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzodiazole and oxetane rings can influence its binding affinity and specificity, while the chloromethyl group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chloromethyl)-1,3-benzodiazole-5-carboxylate: Lacks the oxetane ring, which may affect its reactivity and applications.

    Methyl 2-(bromomethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can influence its chemical behavior.

    Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzoxazole-5-carboxylate: Contains a benzoxazole ring instead of a benzodiazole ring, potentially altering its properties and applications.

Uniqueness

Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate is unique due to the combination of its structural features, including the benzodiazole ring, oxetane ring, and chloromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate

InChI

InChI=1S/C14H15ClN2O3/c1-19-14(18)9-2-3-11-12(6-9)17(13(7-15)16-11)8-10-4-5-20-10/h2-3,6,10H,4-5,7-8H2,1H3

InChI Key

SLQIJFSQRNXACV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.